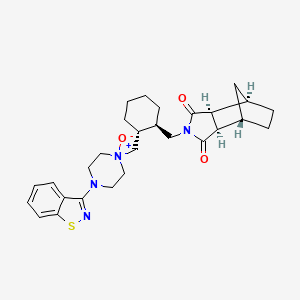

Lurasidone Piperazine N-Oxide

説明

Structure

3D Structure

特性

IUPAC Name |

(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-1-oxidopiperazin-1-ium-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O3S/c33-27-24-18-9-10-19(15-18)25(24)28(34)31(27)16-20-5-1-2-6-21(20)17-32(35)13-11-30(12-14-32)26-22-7-3-4-8-23(22)36-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNFEWDWVQOXRX-CVTJIBDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2C(=O)C3C4CCC(C4)C3C2=O)C[N+]5(CCN(CC5)C6=NSC7=CC=CC=C76)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN2C(=O)[C@H]3[C@@H]4CC[C@@H](C4)[C@H]3C2=O)C[N+]5(CCN(CC5)C6=NSC7=CC=CC=C76)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Pathways of Lurasidone Piperazine N Oxide Formation

Chemical Degradation Pathways

Influence of Environmental Stressors on Formation

The formation of Lurasidone (B1662784) Piperazine (B1678402) N-Oxide is significantly influenced by environmental stressors, particularly chemical oxidation. Forced degradation studies, which subject the drug to various harsh conditions, provide insight into the specific factors that promote its creation.

Oxidative Conditions: The most direct cause for the formation of Lurasidone Piperazine N-Oxide is oxidative stress. researchgate.netmdpi.com Studies have shown that exposing lurasidone to strong oxidizing agents like hydrogen peroxide leads to its degradation, with the N-oxide being one of the identified products. researchgate.netmdpi.com One study noted that under oxidative stress from 30% H2O2, a degradation product consistent with an N-oxide was formed. researchgate.net In contrast, another study indicated that while lurasidone undergoes oxidation to form sulfone and sulfoxide (B87167) derivatives on the benzisothiazole ring, the oxidative mechanism is generally less significant than degradation through hydrolysis and requires extreme conditions. mdpi.comresearchgate.net

Hydrolytic Conditions (Acid and Base): Lurasidone demonstrates significant degradation under both acidic and alkaline (base) conditions. pharmasm.comnih.govfigshare.com Alkaline hydrolysis, in particular, is considered a primary degradation pathway for the drug, leading to the cleavage of the isoindole-1,3-dione ring. mdpi.comresearchgate.net While these conditions cause substantial degradation of the parent drug, the formation of Lurasidone Piperazine N-Oxide is not reported as a primary product of hydrolysis. mdpi.compharmasm.com

Photolytic and Thermal Stress: There are conflicting reports regarding lurasidone's stability under light and heat. Some studies report that the drug is relatively stable under thermal and photolytic stress. researchgate.netresearchgate.net However, other research indicates notable degradation when exposed to direct sunlight or UV light. pharmasm.compharmasm.com For example, one study found 24.86% degradation after 24 hours of exposure to direct sunlight. pharmasm.com Another study observed degradation under UV light, which was mitigated by using cool white fluorescent light instead. pharmasm.com The formation of a photo-induced isomer has been identified under solution photolytic conditions, rather than the piperazine N-oxide. nih.gov

The following interactive table summarizes findings from various forced degradation studies on lurasidone, highlighting the percentage of degradation observed under different environmental stressors.

Interactive Data Table: Lurasidone Degradation Under Stress Conditions

| Stress Condition | Stressor Details | Duration | Temperature | Degradation (%) | Identified Products (if any) | Reference |

| Alkaline Hydrolysis | 1N NaOH | 2 hours | 60°C | 72.19% | (2-(piperazin 1 ylmethyl) cyclohexyl) methylamine | pharmasm.com |

| Alkaline Hydrolysis | 0.1N NaOH | 2 hours | Room Temp | - | Carboxylic derivative, primary amine | mdpi.com |

| Acid Hydrolysis | 1M HCl | 2 hours | 60°C | 48.96% | Not specified | pharmasm.com |

| Oxidative | 3% H2O2 | 1 hour | 70°C | 30.21% | Not specified | pharmasm.com |

| Oxidative | 30% H2O2 | 15 mins | Room Temp | - | N-oxide (DP4) | researchgate.net |

| Photolytic | Direct Sunlight | 24 hours | Ambient | 24.86% | Not specified | pharmasm.com |

| Photolytic | UV light | - | - | - | Photo-induced isomer | nih.gov |

| Thermal | Dry Heat | - | 100°C | 26.97% | Not specified | pharmasm.com |

Advanced Analytical Methodologies for Lurasidone Piperazine N Oxide Characterization

Structural Elucidation Techniques

The definitive identification of Lurasidone (B1662784) Piperazine (B1678402) N-Oxide relies on a combination of powerful analytical techniques that provide complementary information regarding its mass, structure, and functional groups.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (LC-MSn, LC-QTOF-MS/MS, LC/ESI/QTOF/MS/MS)

High-resolution mass spectrometry (HRMS) is a cornerstone in the characterization of Lurasidone impurities, including the N-oxide form. Techniques such as liquid chromatography combined with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are instrumental in this process. researchgate.netplu.mx These methods allow for highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. For Lurasidone Piperazine N-Oxide, the molecular formula is C28H36N4O3S, with a corresponding molecular weight of approximately 508.68 g/mol . axios-research.compharmaffiliates.com

Forced degradation studies of Lurasidone under oxidative stress conditions have been shown to produce the N-oxide degradant. researchgate.netniperhyd.ac.in The structural characterization of these degradation products is extensively performed using liquid chromatography-electrospray ionization-quadrupole time-of-flight tandem mass spectrometry (LC/ESI/QTOF/MS/MS). researchgate.netniperhyd.ac.in This technique not only provides the accurate mass of the parent ion but also generates fragmentation patterns (MS/MS spectra). By analyzing these fragments, researchers can deduce the specific site of modification, confirming that the oxidation occurred on one of the nitrogen atoms within the piperazine ring. researchgate.net Studies combining HPLC with multistage mass spectrometry (LC-MSn) have also been effectively used to identify novel degradation products of Lurasidone. nih.govresearchgate.netresearchgate.net

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 1574569-32-6 | axios-research.comsynzeal.comclearsynth.com |

| Molecular Formula | C₂₈H₃₆N₄O₃S | axios-research.compharmaffiliates.comlgcstandards.com |

| Molecular Weight | 508.68 g/mol | axios-research.compharmaffiliates.com |

| Accurate Mass | 508.25 m/z | lgcstandards.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques, e.g., ¹H NMR, ¹³C NMR, DEPT-135)

While mass spectrometry provides crucial mass-to-charge ratio and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of molecules. researchgate.net For complex structures like Lurasidone and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is often employed alongside MS to confirm the identity of degradation products. nih.govresearchgate.net

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. In Lurasidone Piperazine N-Oxide, the protons on the carbons adjacent to the oxidized nitrogen in the piperazine ring would exhibit a significant downfield chemical shift compared to the parent Lurasidone molecule.

¹³C NMR and DEPT-135: ¹³C NMR identifies all carbon atoms in the molecule, while a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment helps distinguish between CH, CH₂, and CH₃ groups. The carbons flanking the N-oxide moiety would also show a characteristic shift, confirming the location of the oxidation without ambiguity.

Although specific NMR spectral data for isolated Lurasidone Piperazine N-Oxide is not extensively published, the methodology is a standard and critical step in the formal identification of such pharmaceutical impurities. researchgate.netnih.govresearchgate.net

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy offer additional layers of confirmation. Electronic spectroscopy, particularly through UV-Vis detectors coupled with liquid chromatography, is routinely used. Photodiode array (PDA) detectors can capture the entire UV spectrum of an eluting peak, which can help distinguish between compounds with different chromophores. Lurasidone and its impurities are typically monitored at a wavelength of 230 nm. rjptonline.orgjopcr.com

Vibrational spectroscopy, such as Fourier-Transform Infrared Spectroscopy (FTIR), is used to identify specific functional groups within a molecule. For Lurasidone Piperazine N-Oxide, FTIR analysis would be expected to show a characteristic stretching vibration for the N-O bond, providing direct evidence of the N-oxide functional group and complementing the data from MS and NMR analyses.

Chromatographic Separation and Purity Profiling

Effective chromatographic methods are essential for separating Lurasidone from its process-related impurities and degradation products, including Lurasidone Piperazine N-Oxide, to ensure the purity and quality of the active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) and UV-Vis Detection

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the routine analysis and quality control of Lurasidone. rjptonline.orgjopcr.com Stability-indicating HPLC methods have been developed to separate Lurasidone from all potential impurities, including those formed under stress conditions like oxidation. jopcr.com These methods commonly use a C18 column and a mobile phase consisting of a buffer (such as potassium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724). rjptonline.org Detection is typically performed using a PDA or a standard UV detector set to 230 nm. rjptonline.orgjopcr.com The robustness of these methods ensures they can reliably quantify impurities like Lurasidone Piperazine N-Oxide in both bulk drug substance and finished pharmaceutical formulations. rjptonline.org

| Parameter | Condition | Source |

|---|---|---|

| Column | Inertsil ODS C18 (150mm x 4.6mm, 5µm) | rjptonline.org |

| Mobile Phase | 0.05M KH₂PO₄ buffer (pH 4.0) : Acetonitrile (60:40 v/v) | rjptonline.org |

| Flow Rate | 1.0 ml/min | rjptonline.org |

| Detection | UV at 230 nm | rjptonline.org |

| Column | Thermo ODS, C18 (150 x 4.6 mm, 5μ) | jopcr.com |

| Mobile Phase | Sodium dihydrogen ortho phosphate (B84403) buffer (pH 6.5) : Acetonitrile (60:40) | jopcr.com |

| Flow Rate | 0.8 ml/min | jopcr.com |

| Detection | PDA at 230 nm | jopcr.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times, greater resolution, and improved sensitivity. This is achieved by using columns with smaller particle sizes (typically under 2 µm). oiirj.org UPLC methods have been developed and validated for the quantitative analysis of Lurasidone and for monitoring its synthesis and degradation. oiirj.orggoogle.comgoogle.com The enhanced separation efficiency of UPLC is particularly advantageous for resolving closely eluting impurities, ensuring a more accurate purity profile. A typical UPLC method for Lurasidone utilizes a sub-2 µm C18 or Phenyl-Hexyl column with a gradient elution, providing excellent separation of the parent drug from its known and unknown impurities. oiirj.org

| Parameter | Condition | Source |

|---|---|---|

| Column | Acquity CSH, Phenyl-Hexyl C18 (100 mm x 2.1 mm, 1.7 µm) | oiirj.org |

| Mobile Phase | Gradient with A: 0.1% Perchloric acid in water and B: 0.1% Perchloric acid in Acetonitrile/Water | oiirj.org |

| Flow Rate | 0.6 mL/min | oiirj.org |

| Column Temperature | 60°C | oiirj.org |

| Detection | UV at 230 nm | oiirj.org |

Application of Chromatographic Techniques for Impurity Isolation and Quantification

The robust quality control of pharmaceutical products necessitates the development of precise and reliable analytical methods for the detection, isolation, and quantification of impurities. In the context of Lurasidone, a prominent atypical antipsychotic, the characterization of its related substances, including Lurasidone Piperazine N-Oxide, is of paramount importance to ensure the safety and efficacy of the final drug product. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), have proven to be indispensable tools for this purpose.

Research has led to the development of stability-indicating reverse-phase UPLC methods for the quantitative determination of Lurasidone HCl and the separation of its known and degradant impurities. oiirj.org These methods are designed to be simple, rapid, specific, and linear, adhering to the stringent guidelines set by the International Conference on Harmonisation (ICH).

One such validated UPLC method employs an Acquity CSH, Phenyl-Hexyl C18 column (100 mm x 2.1 mm, 1.7 µm) to achieve effective separation. oiirj.org The chromatographic conditions for this method are meticulously optimized, as detailed in the table below.

Table 1: UPLC Method Parameters for Lurasidone and Impurity Analysis

| Parameter | Condition |

| Column | Acquity CSH, Phenyl-Hexyl C18 (100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Perchloric acid in water |

| Mobile Phase B | 0.1% Perchloric acid in a mixture of 550 ml acetonitrile and 450 ml purified water |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 60°C |

| Injection Volume | 1.0 µL |

| Detection Wavelength | 230 nm |

| Sampling Rate | 5 points per second |

| This UPLC method has demonstrated the capability to separate the main Lurasidone peak from its known, unknown, and degradant impurities. oiirj.org |

Similarly, HPLC methods have been developed and validated for the determination of Lurasidone and its impurities. One such method utilizes a Zorbax XDB C8 column (4.6 x 50 mm, 3.5 µm particle size) with a mobile phase composed of a phosphate buffer (pH 3, 20 mM), acetonitrile, and methanol (B129727) in a 55:10:35 (v/v/v) ratio. researchgate.net This method, with a flow rate of 1.2 mL/min and UV detection at 230 nm, has been shown to be linear over a concentration range of 0.5-50 µg/mL for Lurasidone. researchgate.net

Another RP-HPLC method for the estimation of Lurasidone and its impurities, including Lurasidone 1 and Lurasidone 8, was developed using an Inertsil ODS C18 column (150mm x 4.6mm, 5µm). rjptonline.org The mobile phase consisted of 0.05M Potassium Dihydrogen Phosphate buffer (pH 4.0) and acetonitrile in a 60:40 v/v ratio, with a flow rate of 1.0 ml/min and UV detection at 230 nm. rjptonline.org This method successfully eluted Lurasidone and its impurities with good resolution. rjptonline.org

The table below summarizes the retention times for Lurasidone and two of its impurities using this RP-HPLC method.

Table 2: Retention Times of Lurasidone and its Impurities by RP-HPLC

| Compound | Retention Time (min) |

| Lurasidone Impurity 1 | 5.024 |

| Lurasidone | 6.022 |

| Lurasidone Impurity 8 | 10.456 |

| This data illustrates the effective separation of impurities from the active pharmaceutical ingredient. rjptonline.org |

Furthermore, a study focusing on the separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS utilized an Agilent Poroshell 120 Bonus-RP C18 column (100 mm × 4.6 mm, 2.7 µm) with a gradient elution of 10 mM ammonium (B1175870) formate (B1220265) solution and methanol. nih.gov This advanced technique allowed for the identification of fourteen related compounds, including process-related and stress degradation products. nih.gov

While these methods are developed for a comprehensive impurity profile of Lurasidone, they provide the foundation for the specific isolation and quantification of Lurasidone Piperazine N-Oxide. The application of such validated chromatographic techniques is a critical component in the quality control of Lurasidone, ensuring that the levels of all impurities, including the N-Oxide derivative, are maintained within acceptable limits.

Impurity Profiling and Quality Control Considerations in Pharmaceutical Development

Development and Validation of Analytical Methods for Detection and Quantification

The accurate detection and quantification of Lurasidone (B1662784) Piperazine (B1678402) N-Oxide are paramount in ensuring the quality of lurasidone. synzeal.comveeprho.com To this end, various analytical methods, primarily high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are developed and validated in accordance with International Council for Harmonisation (ICH) guidelines. tsijournals.comscispace.comuctm.edu

Method Specificity and Selectivity

A crucial requirement for any analytical method is its ability to unequivocally assess the analyte in the presence of other components, including the parent drug, other impurities, and degradation products. For Lurasidone Piperazine N-Oxide, this is typically achieved using chromatographic techniques that separate the N-oxide from lurasidone and other related substances.

Several studies have demonstrated the development of specific HPLC and UPLC methods. For instance, a stability-indicating HPLC method was developed to separate lurasidone from its impurities, with the method being capable of resolving the main compound from its degradation products. tsijournals.com The specificity of these methods is often confirmed by peak purity analysis using a photodiode array (PDA) detector, which ensures that the chromatographic peak corresponding to Lurasidone Piperazine N-Oxide is not co-eluting with other compounds. oiirj.org

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

For lurasidone and its impurities, various analytical methods have established these limits. For example, one HPLC method for lurasidone determined the LOD and LOQ to be 0.1295 µg/mL and 0.4317 µg/mL, respectively. dergipark.org.trresearchgate.net Another study reported LOD and LOQ values of 0.72 µg/ml and 2.193 µg/ml for lurasidone. ijpda.org A particularly sensitive RP-HPLC method showed an LOD of 0.001 µg/ml and an LOQ of 0.005 µg/ml for lurasidone. researchgate.netresearchgate.net High-performance thin-layer chromatography (HPTLC) methods have also been developed, with one study reporting an LOD of 15.92 ng/band and an LOQ of 48.25 ng/band for lurasidone. pharmasm.com

Table 1: Examples of LOD and LOQ Values for Lurasidone Analytical Methods

| Analytical Method | Analyte | LOD | LOQ |

| HPLC dergipark.org.trresearchgate.net | Lurasidone | 0.1295 µg/mL | 0.4317 µg/mL |

| HPLC ijpda.org | Lurasidone | 0.72 µg/mL | 2.193 µg/mL |

| RP-HPLC researchgate.netresearchgate.net | Lurasidone | 0.001 µg/mL | 0.005 µg/mL |

| HPTLC pharmasm.com | Lurasidone | 15.92 ng/band | 48.25 ng/band |

| RP-HPLC researchgate.netresearchgate.net | Lurasidone HCl | 0.25 µg/ml | 0.75 µg/ml |

| HPLC scispace.com | Lurasidone hydrochloride | 0.0101 µg/ml | 0.0306 µg/ml |

| Square-wave voltammetry acs.org | Lurasidone hydrochloride | 15.64 ng mL–1 | 47.39 ng mL–1 |

| HPTLC pharmasm.com | Lurasidone | 28.42 ng/spot | 86.12 ng/spot |

| HPLC ijpsjournal.com | Lurasidone HCl | 13.74 µg/ml | 41.66 µg/ml |

Assessment of Linearity, Accuracy, and Precision

The validation of an analytical method also involves assessing its linearity, accuracy, and precision to ensure reliable and reproducible results.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For lurasidone and its impurities, linearity is typically evaluated over a range of concentrations. One HPLC method for lurasidone demonstrated linearity over a concentration range of 0.5-50 µg/mL. dergipark.org.trresearchgate.net Another study showed linearity in the range of 4-32 µg/ml. ijpda.org

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is added to a sample and the percentage of the impurity recovered is calculated. For lurasidone, accuracy studies have shown mean recoveries in the range of 98-102%. dergipark.org.tr Another study reported mean accuracies of 100.42 ± 1.69. ijpda.org

Precision: This is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For lurasidone analysis, intra- and inter-day precision studies have shown RSD values of less than 2%, indicating good precision. dergipark.org.tr

Table 2: Summary of Validation Parameters for Lurasidone Analytical Methods

| Parameter | Method 1 (HPLC) dergipark.org.tr | Method 2 (RP-HPLC) ijpda.org | Method 3 (RP-HPLC) rjptonline.org |

| Linearity Range | 0.5-50 µg/mL | 4-32 µg/mL | 1.6-12 µg/ml (for impurities) |

| Accuracy (% Recovery) | 98-102% | 100.42 ± 1.69 | 100.565% - 101.061% |

| Precision (%RSD) | < 2% | < 2% | - |

Stability-Indicating Method Development for Lurasidone and its Degradants

Stability-indicating methods are essential for monitoring the degradation of a drug substance over time and under various stress conditions, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. tsijournals.com These methods must be able to separate the intact drug from its degradation products, including Lurasidone Piperazine N-Oxide.

Several stability-indicating HPLC methods have been developed for lurasidone. tsijournals.comresearchgate.netasianpubs.org These methods have shown that lurasidone can degrade under certain conditions, with oxidative and basic conditions often leading to considerable degradation. tsijournals.com The development of such methods is crucial for establishing the shelf-life of the drug product and for understanding its degradation pathways. A study on the photodegradation of psychotropic drugs highlighted that piperazine N-oxides can be formed as photoproducts. scispace.com

Role of Impurity Reference Standards in Pharmaceutical Analysis

Impurity reference standards are highly purified compounds that are used as a benchmark for the identification and quantification of impurities in a drug substance. synzeal.comveeprho.comaxios-research.com The availability of a well-characterized reference standard for Lurasidone Piperazine N-Oxide is essential for several reasons:

Method Development and Validation: It is used to develop and validate analytical methods, ensuring their specificity, accuracy, and precision for quantifying the N-oxide. synzeal.comclearsynth.comaxios-research.com

Quality Control: In routine quality control, the reference standard is used to identify and quantify the N-oxide in batches of lurasidone, ensuring that its level remains within the acceptable limits set by regulatory authorities. synzeal.comaxios-research.com

Stability Studies: It is used to monitor the formation of the N-oxide during stability studies, providing data on the degradation profile of the drug. synzeal.comaxios-research.com

The United States Pharmacopeia (USP) provides reference standards for lurasidone and several of its related compounds, which are crucial for ensuring the quality and consistency of the drug product. usp.org Pharmaceutical reference standards for Lurasidone Piperazine N-Oxide are commercially available from various suppliers and are accompanied by a comprehensive Certificate of Analysis (CoA). clearsynth.comaxios-research.comsynzeal.com These standards are produced in accordance with internationally recognized requirements. lgcstandards.com

Q & A

Q. How can computational models improve the design of piperazine N-oxide-based therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。